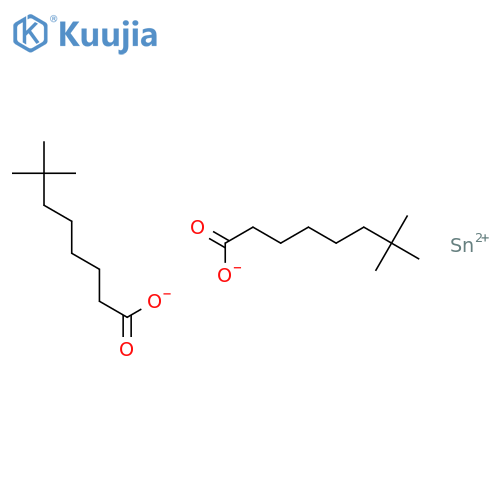Cas no 49556-16-3 (Neodecanoic acid,tin(2+) salt (2:1))

49556-16-3 structure
商品名:Neodecanoic acid,tin(2+) salt (2:1)
CAS番号:49556-16-3
MF:C20H38O4Sn
メガワット:461.223326206207
MDL:MFCD00271044
CID:331797
Neodecanoic acid,tin(2+) salt (2:1) 化学的及び物理的性質
名前と識別子
-
- BIS(NEODECANOATE)TIN, tech-90
- Neodecanoic acid,tin(2+) salt (2:1)
- AC1L5695
- bis(Neodecanoate)tin
- EINECS 256-370-0
- Neodecanoic acid, tin(2+) salt
- tin(2+) bis(7,7-dimethyloctanoate)
- Tin(2+) neodecanoate
-
- MDL: MFCD00271044
- インチ: InChI=1S/2C10H20O2.Sn/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2
- InChIKey: SROUPOMLWHGKPN-UHFFFAOYSA-L
- ほほえんだ: [Sn+2].O=C(CCCCCC(C)(C)C)[O-].O=C(CCCCCC(C)(C)C)[O-]
じっけんとくせい
- 密度みつど: 1,16 g/cm3
- ゆうかいてん: <0°C
- フラッシュポイント: >110°C
Neodecanoic acid,tin(2+) salt (2:1) セキュリティ情報
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: 26-36/37/39
- TSCA:Yes
- リスク用語:20/21/22-36/37/38
Neodecanoic acid,tin(2+) salt (2:1) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | SNB1710-250g |
bis(Neodecanoate)tin |
49556-16-3 | 250g |
£151.00 | 2022-02-28 | ||
| abcr | AB111615-50g |
Bis(neodecanoate)tin, 85% contains free neodecanoic acid; . |
49556-16-3 | 85% | 50g |
€32.00 | 2025-02-20 | |
| abcr | AB111615-1kg |
Bis(neodecanoate)tin, 85% contains free neodecanoic acid; . |
49556-16-3 | 85% | 1kg |
€325.00 | 2025-02-20 | |
| abcr | AB111615-250 g |
Bis(neodecanoate)tin, 85% contains free neodecanoic acid; . |
49556-16-3 | 85% | 250 g |
€98.80 | 2023-07-20 | |
| Fluorochem | SNB1710-50g |
bis(Neodecanoate)tin |
49556-16-3 | 50g |
£39.00 | 2022-02-28 | ||
| abcr | AB111615-50 g |
Bis(neodecanoate)tin, 85% contains free neodecanoic acid; . |
49556-16-3 | 85% | 50 g |
€24.70 | 2023-07-20 | |
| abcr | AB111615-250g |
Bis(neodecanoate)tin, 85% contains free neodecanoic acid; . |
49556-16-3 | 85% | 250g |
€108.00 | 2025-02-20 |
Neodecanoic acid,tin(2+) salt (2:1) 関連文献
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
49556-16-3 (Neodecanoic acid,tin(2+) salt (2:1)) 関連製品
- 4839-46-7(3,3-Dimethylglutaric Acid)
- 646-07-1(4-Methylpentanoic acid)
- 17768-28-4(1,3-Adamantanediacetic acid)
- 26896-18-4(Isononanoic acid)
- 626-51-7(3-Methylglutaric acid)
- 54947-74-9(4-Methyloctanoic acid)
- 1070-83-3(3,3-Dimethylbutyric acid)
- 16493-80-4(4-Ethyloctanoic acid)
- 16713-66-9(1,1-Cyclopentanediacetic acid)
- 105-43-1(3-methylpentanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:49556-16-3)Neodecanoic acid,tin(2+) salt (2:1)

清らかである:99%
はかる:250g
価格 ($):543.0